molecular formula C18H16BrNO3 B10904029 (3Z)-3-(3-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B10904029
M. Wt: 374.2 g/mol
InChI Key: SOVIUZFZDVYORO-JYRVWZFOSA-N
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Description

3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a phenyl ring, which is further connected to an indole moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-ethoxy-4-methoxybenzaldehyde and indole-2-one.

    Condensation Reaction: The key step involves a condensation reaction between 3-bromo-5-ethoxy-4-methoxybenzaldehyde and indole-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a suitable solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE: A precursor in the synthesis of the target compound.

    INDOLE-2-ONE: The core structure of the target compound.

Uniqueness

3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE is unique due to the specific combination of functional groups and the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

(3Z)-3-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C18H16BrNO3/c1-3-23-16-10-11(9-14(19)17(16)22-2)8-13-12-6-4-5-7-15(12)20-18(13)21/h4-10H,3H2,1-2H3,(H,20,21)/b13-8-

InChI Key

SOVIUZFZDVYORO-JYRVWZFOSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)Br)OC

Origin of Product

United States

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